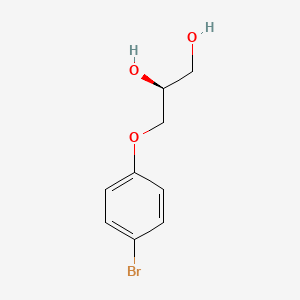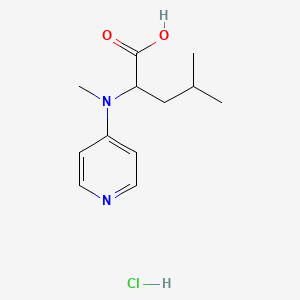![molecular formula C5H10ClN B11755466 4-Azaspiro[2.3]hexane hydrochloride CAS No. 2306269-03-2](/img/structure/B11755466.png)
4-Azaspiro[2.3]hexane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Azaspiro[2.3]hexane hydrochloride is a chemical compound with the molecular formula C5H10ClN and a molecular weight of 119.59 g/mol . It is characterized by a spirocyclic structure, which includes a nitrogen atom within the ring system. This compound is primarily used in research and development settings and is not intended for human use .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azaspiro[2.3]hexane hydrochloride typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method includes the reaction of a suitable precursor with a nitrogen source under acidic conditions to form the spirocyclic structure . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
. These methods likely involve scaling up the laboratory synthesis procedures and optimizing reaction conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Azaspiro[2.3]hexane hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The nitrogen atom in the spirocyclic ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The spirocyclic structure can be modified through cyclization reactions to form new spiro compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Acids and Bases: For catalyzing substitution and cyclization reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield spirocyclic ketones, while substitution reactions can introduce various functional groups into the spirocyclic ring .
Aplicaciones Científicas De Investigación
4-Azaspiro[2.3]hexane hydrochloride has several applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 4-Azaspiro[2.3]hexane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function . The exact pathways involved depend on the specific application and target being studied.
Comparación Con Compuestos Similares
4-Azaspiro[2.3]hexane hydrochloride can be compared with other spirocyclic compounds, such as:
5-Azaspiro[2.3]hexane Hydrochloride: Similar in structure but with different positioning of the nitrogen atom.
Spiro[cyclopropane-1,2’-steroids]: Known for their biological activities, including diuretic and antiandrogenic properties.
Spiro[cyclopropane-1,9’-fluorene]: Used in the synthesis of prostaglandin analogues.
The uniqueness of this compound lies in its specific spirocyclic structure and the presence of the nitrogen atom, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
2306269-03-2 |
|---|---|
Fórmula molecular |
C5H10ClN |
Peso molecular |
119.59 g/mol |
Nombre IUPAC |
4-azaspiro[2.3]hexane;hydrochloride |
InChI |
InChI=1S/C5H9N.ClH/c1-2-5(1)3-4-6-5;/h6H,1-4H2;1H |
Clave InChI |
AFPCWJDGMTZBLT-UHFFFAOYSA-N |
SMILES canónico |
C1CC12CCN2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


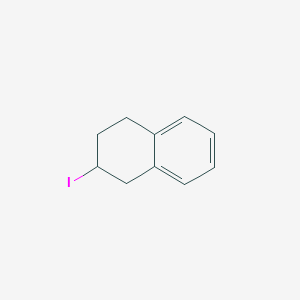
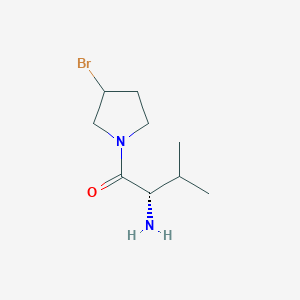

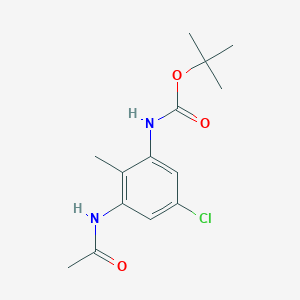
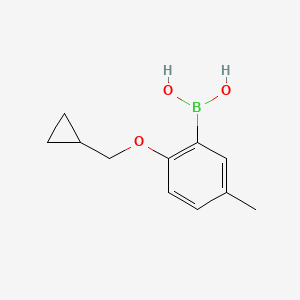
![6,7-Dihydro-5H-cyclopenta[c]pyridine-3,7-diamine dihydrochloride](/img/structure/B11755412.png)
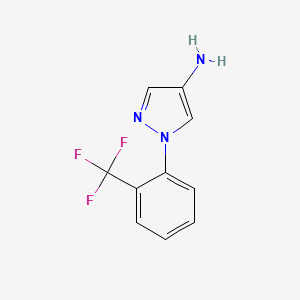
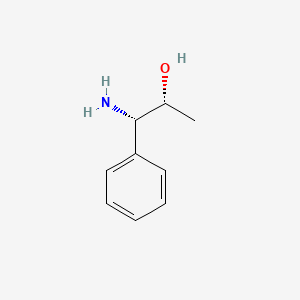

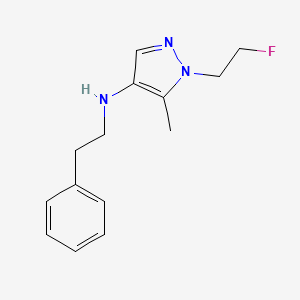
![tert-Butyl 2-methyl-3-oxo-1,2,3,4,5,7-hexahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate](/img/structure/B11755448.png)

